![molecular formula C32H24NP B12566732 Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane CAS No. 207278-66-8](/img/structure/B12566732.png)
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C32H24NP. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to an imino group and a phenylethynyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane typically involves the reaction of 2-(phenylethynyl)aniline with triphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Starting Materials: 2-(phenylethynyl)aniline and triphenylphosphine.
Reaction Conditions: The reaction is conducted in an inert solvent such as toluene or THF, under nitrogen or argon atmosphere.
Industrial Production Methods
This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitronium ions (NO2+) can be used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and gold (Au) are often used in coordination chemistry.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Substitution: Various substituted phenylethynyl derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane largely depends on its role as a ligand. It can coordinate to metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
Molecular Targets and Pathways
Molecular Targets: Transition metal centers in catalytic systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the phenylethynyl and imino functionalities.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions.
Triphenyl(2-phenylethynyl)plumbane: A lead-containing analog with similar structural features.
Uniqueness
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is unique due to its combination of a phosphine ligand with an imino and phenylethynyl group. This provides it with distinct electronic and steric properties, making it a versatile ligand for various applications in catalysis and materials science .
Properties
CAS No. |
207278-66-8 |
|---|---|
Molecular Formula |
C32H24NP |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H |
InChI Key |
GPEJIXUHIJLIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


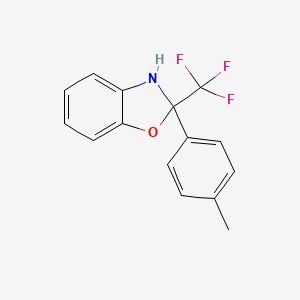
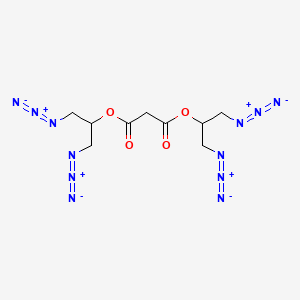

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)


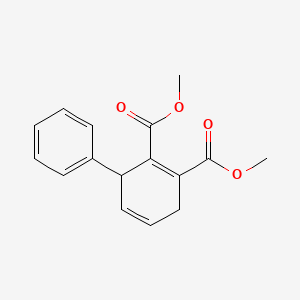
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
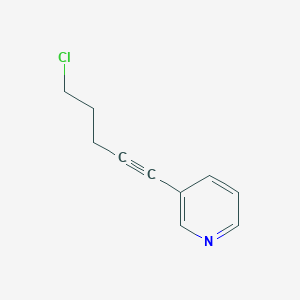
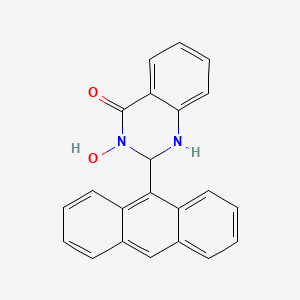
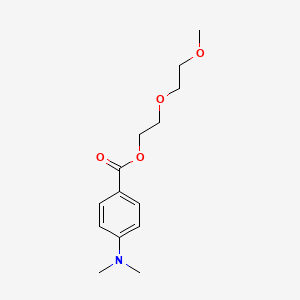
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
